1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various derivatives of tetrahydroquinoline carboxylic acids, which are structurally related and often serve as important intermediates in the synthesis of biologically active compounds, including peptide-based drugs .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives is a topic of interest in several papers. A rapid synthesis method for a hydroxyisoquinoline carboxylic acid derivative is described using the Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another paper outlines the synthesis of doubly constrained tetrahydroisoquinoline carboxylic acid derivatives through cyclocondensation and cyclopropanation reactions . Additionally, a novel route for the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives is reported, utilizing a combination of [2+2+2]- and [4+2]-cycloaddition reactions . The diversity-oriented synthesis of medicinally important tetrahydroisoquinoline derivatives is also discussed, highlighting various synthetic approaches such as enyne metathesis and Diels-Alder reactions .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a quinoline moiety. The papers provide insights into the structural analysis of these compounds using techniques like 2D DQF-COSY and 2D NOESY NMR, which help in understanding the rotational isomerism of bicyclic amino acid derivatives . The structural assignments are based on a combination of microanalytical and spectral data, including IR, MS, and NMR .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives is explored in the context of their use in peptide synthesis and the construction of biologically active compounds. For instance, the synthesis of peptides containing tetrahydroquinoline-2-carboxylic acid is described, with a focus on the absolute configurations of the amino acids and their derivatives . The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors is another example of the chemical transformations these compounds can undergo, leading to the synthesis of alkaloids like (+)-corlumine .
Physical and Chemical Properties Analysis
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a chemical compound with the CAS Number: 5382-49-0 . Its molecular weight is 177.2 .
THIQs, a class of compounds to which 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid belongs, are a large group of natural products . They have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity .
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNALYPZOYPNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381480 | |
Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727479 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
CAS RN |
5382-49-0 | |
Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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